Methyl 6-cyclopropyl-5-fluoronicotinate
Description
Methyl 6-cyclopropyl-5-fluoronicotinate is a fluorinated nicotinic acid derivative with a cyclopropyl substituent at the 6-position of the pyridine ring. This compound is of interest in agrochemical and pharmaceutical research due to its structural features, which combine fluorine’s electronegativity and the cyclopropyl group’s steric and electronic effects.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-4-8(11)9(12-5-7)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
LWRSPWAEEJJIJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C2CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoronicotinic acid and cyclopropylamine.
Cyclopropylation: The cyclopropyl group is introduced to the pyridine ring through a cyclopropylation reaction. This can be achieved using cyclopropylamine and a suitable catalyst under controlled conditions.
Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: To introduce the cyclopropyl group.
Esterification: Using methanol and an acid catalyst in a continuous flow reactor.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence its binding affinity and reactivity. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs include derivatives of nicotinic acid esters with variations in substituents (e.g., halogens, hydroxyl, methoxy, or cyclopropyl groups). Below is a detailed comparison based on available evidence:
Key Structural and Functional Differences
*Similarity scores derived from structural and functional alignment algorithms (e.g., Tanimoto coefficients) .
Critical Analysis of Substituent Effects
Fluorine vs. Chlorine :
- The 5-fluoro group in Methyl 6-cyclopropyl-5-fluoronicotinate enhances metabolic stability compared to chlorine analogs like Methyl 6-chloronicotinate, which is more reactive in nucleophilic substitution reactions .
- Fluorine’s electronegativity may improve binding affinity in target enzymes, a feature leveraged in pesticide design .
Cyclopropyl vs. Methoxy or hydroxyl analogs (e.g., 2,6-Dimethoxyisonicotinic acid) are more polar, increasing solubility but limiting membrane permeability in biological systems .
Synthetic Utility :
- Methyl 6-chloronicotinate is a precursor for Acetamiprid metabolite analysis, whereas this compound’s cyclopropyl group may require specialized synthetic routes (e.g., transition-metal-catalyzed cross-coupling) .
Physicochemical Properties
While direct data for this compound are sparse, its analogs suggest:
- LogP : Estimated >2 (due to fluorine and cyclopropyl groups), indicating moderate lipophilicity.
- Stability : Fluorine substitution likely enhances resistance to oxidative degradation compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
